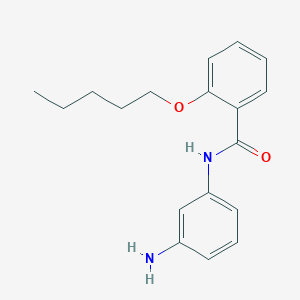

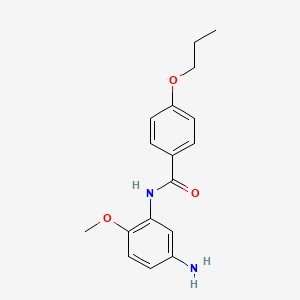

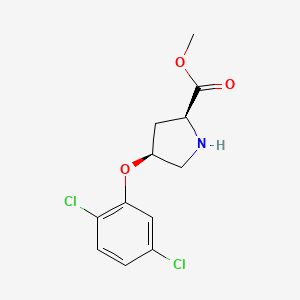

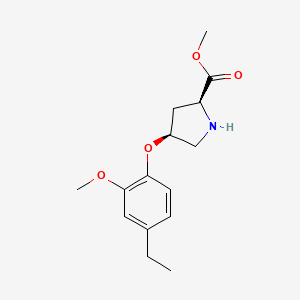

N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide (NMB), also known as 5-amino-2-methylbenzamide, is an organic compound with a wide range of applications in scientific research. NMB is a derivative of benzamide, an organic compound that has been used for many years as a pharmaceutical drug. NMB has been used in various scientific studies for its unique properties and its ability to interact with other molecules.

科学的研究の応用

Cancer Research and Treatment

N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide has been studied for its potential applications in cancer research and treatment. It has been found to be an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, which selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro. This compound blocks cancer cell proliferation and induces histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. Due to its significant antitumor activity in vivo, it has entered clinical trials and shows promise as an anticancer drug (Zhou et al., 2008).

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Studies have examined its molecular structure, electronic properties, and thermodynamic properties using X-ray diffraction analysis, IR spectroscopy, and quantum chemical computation. The compound's ability to scavenge free radicals has been evaluated, and it has demonstrated potential as a powerful antioxidant (Demir et al., 2015).

Electrochemical Oxidation

Research has delved into the electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including this compound. This is crucial for understanding the free radical scavenging activity of antioxidants. The electrochemical behavior of these compounds has been studied, and possible explanations for their behavior have been discussed (Jovanović et al., 2020).

Molecular Structure and Characterization

The compound's molecular structure has been analyzed and characterized through various methods. X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy have been used to study different polymorphs of the compound, revealing insights into its structural and thermal properties (Yanagi et al., 2000).

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12-3-6-14(18)11-16(12)19-17(20)13-4-7-15(8-5-13)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOIEPUBODLQRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

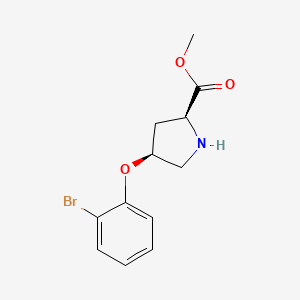

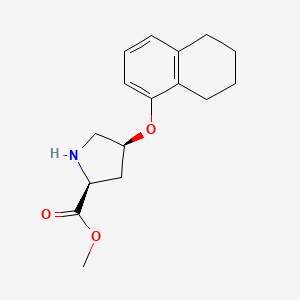

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)

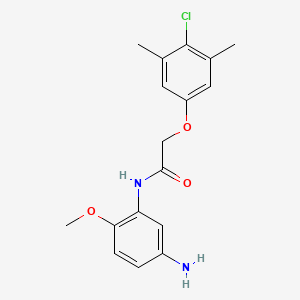

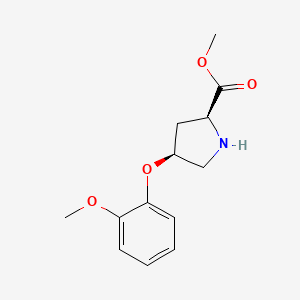

![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)